molecular formula C6H11ClO B1582999 6-Chlorohexanal CAS No. 52387-36-7

6-Chlorohexanal

Cat. No.: B1582999
CAS No.: 52387-36-7
M. Wt: 134.6 g/mol
InChI Key: GVIQYWPEJQUXLX-UHFFFAOYSA-N
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Description

6-Chlorohexanal: is an organic compound with the molecular formula C6H11ClO It is a chlorinated aldehyde, where the chlorine atom is attached to the sixth carbon of a hexanal chain

Preparation Methods

Synthetic Routes and Reaction Conditions:

6-Chlorohexanal can be synthesized through several methods. One common method involves the reaction of 1,6-hexanediol with hydrochloric acid . This reaction does not require a catalyst or cuprous chloride . Another method involves the reaction of 2,6-dichlorophenol with hydrochloric acid and sodium hydroxide in the presence of azobenzene .

Industrial Production Methods:

In industrial settings, the production of this compound typically involves large-scale reactions under controlled conditions to ensure high yield and purity. The exact methods may vary depending on the specific requirements and available resources of the manufacturing facility.

Chemical Reactions Analysis

Types of Reactions:

6-Chlorohexanal undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.

    Reduction: The aldehyde group can be reduced to form a primary alcohol.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include and .

    Reduction: Common reducing agents include and .

    Substitution: Nucleophiles such as or can be used for substitution reactions.

Major Products Formed:

    Oxidation: 6-Chlorohexanoic acid.

    Reduction: 6-Chlorohexanol.

    Substitution: Products depend on the nucleophile used, such as 6-cyanohexanal when using potassium cyanide.

Scientific Research Applications

6-Chlorohexanal has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Chlorohexanal involves its reactivity due to the presence of both the aldehyde group and the chlorine atom. The aldehyde group is highly reactive and can undergo nucleophilic addition reactions, while the chlorine atom can participate in substitution reactions. These properties make this compound a versatile compound in various chemical processes.

Comparison with Similar Compounds

    6-Chlorohexanol: Similar structure but with a hydroxyl group instead of an aldehyde group.

    6-Bromohexanal: Similar structure but with a bromine atom instead of a chlorine atom.

    6-Chlorohexanoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde group.

Properties

IUPAC Name

6-chlorohexanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11ClO/c7-5-3-1-2-4-6-8/h6H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVIQYWPEJQUXLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCC=O)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80349106
Record name 6-chlorohexanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80349106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52387-36-7
Record name 6-chlorohexanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80349106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: The second research paper mentions "reductions of 6-chlorohexanal by tributyltin hydride." Can you elaborate on the reaction and its significance?

A2: The paper "HOMOLYTIC CYCLIZATION ON A CARBONYL: REEXAMINATION OF REDUCTIONS OF Γ-CHLOROBUTYROPHENONE AND this compound BY TRIBUTYLTIN HYDRIDE" [] investigates the mechanism of how tributyltin hydride reduces this compound. While the abstract doesn't provide specific details, this type of reaction generally involves the formation of radical intermediates. Understanding this reaction mechanism can be significant in organic chemistry for several reasons:

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